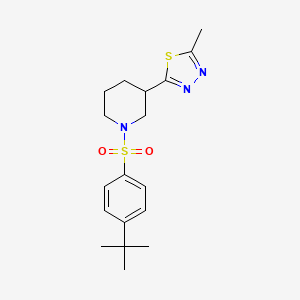

1-(4-tert-butylbenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine

Description

1-(4-tert-butylbenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine is a heterocyclic compound featuring a piperidine core substituted with a 4-tert-butylbenzenesulfonyl group at position 1 and a 5-methyl-1,3,4-thiadiazol-2-yl moiety at position 2. Its molecular formula is C₁₈H₂₅N₃O₂S₂ (calculated molecular weight: ~395.5 g/mol). The thiadiazole ring contributes to electron-deficient aromaticity, enabling π-π stacking interactions in biological systems.

Properties

IUPAC Name |

2-[1-(4-tert-butylphenyl)sulfonylpiperidin-3-yl]-5-methyl-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2S2/c1-13-19-20-17(24-13)14-6-5-11-21(12-14)25(22,23)16-9-7-15(8-10-16)18(2,3)4/h7-10,14H,5-6,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNZAQDSMDDORA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylbenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow reactors and automated synthesis systems. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylbenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

1-(4-tert-butylbenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylbenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on sulfonyl substituents, heterocyclic systems (thiadiazole vs. oxadiazole), and biological activities. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

*Inferred from structural analogs in .

Key Observations

Heterocycle System Differences :

- 1,3,4-Thiadiazole (target compound) vs. 1,3,4-oxadiazole (): Thiadiazole’s sulfur atom improves metabolic stability and electron-withdrawing capacity, whereas oxadiazole’s oxygen may enhance solubility but reduce π-acceptor strength .

Biological Activity Trends :

- Thiadiazole derivatives with electron-withdrawing groups (e.g., nitro in ) show potent anticancer activity (IC₅₀ < 50 μM), suggesting the target compound’s tert-butyl group may similarly enhance antitumor effects .

- Antibacterial activity in oxadiazole-sulfonyl hybrids () implies the target compound could be repurposed for microbial studies, though direct evidence is lacking .

Synthetic Pathways :

- The target compound’s synthesis likely follows protocols similar to (e.g., sulfonyl chloride coupling, heterocycle formation via cyclization) .

Biological Activity

1-(4-tert-butylbenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine is a synthetic compound notable for its structural complexity and potential biological applications. This compound integrates a piperidine ring with a sulfonyl group and a thiadiazole moiety, which are known to confer various biological activities. Research indicates that this compound may act as an inhibitor of specific biological pathways, particularly in the context of medicinal chemistry.

- Molecular Formula : C18H25N3O2S2

- Molecular Weight : 373.54 g/mol

- CAS Number : 1105202-64-9

The biological activity of 1-(4-tert-butylbenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine likely involves the inhibition of protein kinases, including Janus Kinase 3 (JAK3), which plays a critical role in inflammatory responses and immune signaling pathways. Inhibiting such kinases can lead to reduced inflammation and modulation of immune responses, making this compound a candidate for therapeutic applications in autoimmune diseases and cancer treatment.

Biological Activity Overview

Research has shown that compounds with similar structures exhibit significant biological activities, including:

- Anticancer Activity : In vitro studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines by arresting the cell cycle at the G2/M phase. This mechanism is crucial for developing new anticancer agents.

- Antimicrobial Properties : Similar sulfonamide derivatives have been evaluated for their antimicrobial efficacy against various pathogens, suggesting potential applications in treating infections.

Case Studies and Research Findings

A selection of studies highlights the biological activity of compounds related to or derived from 1-(4-tert-butylbenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine:

Synthesis and Characterization

The synthesis of 1-(4-tert-butylbenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine typically involves multi-step organic reactions. Key steps may include:

- Formation of the Piperidine Ring : Utilizing piperidine derivatives as starting materials.

- Sulfonation Reaction : Introducing the sulfonyl group using sulfonation agents like 4-tert-butylbenzenesulfonyl chloride.

- Thiadiazole Integration : Incorporating the thiadiazole moiety through cyclization reactions involving appropriate precursors.

Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 1-(4-tert-butylbenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as the piperidine core and thiadiazole moiety. For example:

- Step 1 : Sulfonylation of 4-tert-butylbenzenesulfonyl chloride with a piperidine derivative under basic conditions (e.g., 5% Na₂CO₃, aqueous phase) to form the sulfonylated piperidine intermediate .

- Step 2 : Coupling the thiadiazole group (5-methyl-1,3,4-thiadiazol-2-yl) via nucleophilic substitution or cyclization reactions. Refluxing in ethanol or methanol with catalysts like H₂SO₄ or KOH is common .

- Optimization : Protecting groups may be required to ensure regioselectivity, and reaction progress is monitored via TLC .

Q. How is the compound characterized structurally?

- Methodological Answer : Structural confirmation relies on:

- Spectroscopy : ¹H/¹³C NMR to identify proton/carbon environments (e.g., tert-butyl group at δ ~1.3 ppm, thiadiazole protons at δ ~8-9 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

- Chromatography : HPLC for purity assessment (>95% purity is typical) .

Q. What are the standard purification techniques for this compound?

- Methodological Answer :

- Recrystallization : Methanol or ethanol is often used to recrystallize the final product after filtration .

- Column Chromatography : Silica gel columns with gradient elution (e.g., hexane/ethyl acetate) for intermediates .

- Precipitation : Ice-cold water or NaOH-induced precipitation to isolate crude products .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- 2D NMR : Use COSY, HSQC, and HMBC to resolve overlapping signals and assign connectivity, especially for piperidine ring conformations and thiadiazole substituents .

- X-ray Crystallography : Definitive structural assignment via single-crystal analysis, particularly if stereochemistry or regiochemistry is ambiguous .

- Comparative Analysis : Cross-reference with analogous compounds (e.g., thiadiazole-piperidine derivatives) to identify systematic shifts in spectral data .

Q. What strategies optimize reaction yields in multi-step syntheses?

- Methodological Answer :

- Condition Screening : Test solvents (DMF vs. acetonitrile), temperatures, and catalysts (e.g., LiH for sulfonylation) to minimize side reactions .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 6 hours to 30 minutes) for steps like cyclization, improving efficiency .

- In-Situ Monitoring : Use real-time FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How does the compound’s structure influence its bioactivity?

- Methodological Answer :

- SAR Studies : Modify substituents (e.g., tert-butyl vs. methyl on the sulfonyl group) and assess changes in antimicrobial or enzyme inhibition activity .

- Computational Modeling : Docking studies to predict interactions with targets (e.g., bacterial enzymes or inflammatory pathway proteins) using software like AutoDock .

- In Vitro Assays : Test against bacterial strains (e.g., S. aureus, E. coli) with MIC values to quantify potency .

Q. What are common pitfalls in analyzing bioactivity data, and how are they addressed?

- Methodological Answer :

- False Positives : Include control experiments (e.g., cytotoxicity assays) to distinguish true bioactivity from nonspecific effects .

- Batch Variability : Standardize synthetic protocols and biological replicates (n ≥ 3) to ensure reproducibility .

- Data Normalization : Use reference compounds (e.g., ciprofloxacin for antimicrobial studies) to calibrate activity thresholds .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for similar compounds?

- Methodological Answer :

- Reagent Purity : Ensure starting materials (e.g., sulfonyl chlorides) are freshly distilled or repurified to avoid side reactions .

- Scale Effects : Pilot small-scale reactions (<1 g) before scaling up, as exothermic reactions may behave differently at larger scales .

- Independent Validation : Reproduce published protocols with strict adherence to reported conditions (e.g., solvent volume, stirring rate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.